6-Chloro-5-methylnicotinaldehyde
Overview
Description
6-Chloro-5-methylnicotinaldehyde is a chemical compound with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol . It is a derivative of nicotinaldehyde, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 5th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methylnicotinaldehyde typically involves the chlorination of 5-methylnicotinaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:
- Dissolve 5-methylnicotinaldehyde in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- After the addition is complete, continue refluxing for several hours.
- Cool the reaction mixture and quench with water.
- Extract the product using an organic solvent and purify by recrystallization.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-5-methylnicotinaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: 6-Chloro-5-methylnicotinic acid.
Reduction: 6-Chloro-5-methyl-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-5-methylnicotinaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methylnicotinaldehyde depends on its specific application. The chlorine atom can also influence its reactivity and interaction with other molecules, potentially affecting biological pathways and molecular targets .
Comparison with Similar Compounds
- 6-Chloro-5-methyl-3-pyridinecarbaldehyde
- 6-Chloro-5-methyl-3-pyridinecarboxaldehyde
- 2-Chloro-5-formyl-3-methylpyridine
Comparison: Compared to similar compounds, it may offer distinct advantages in terms of selectivity and efficiency in synthetic processes .
Biological Activity
6-Chloro-5-methylnicotinaldehyde (6-CMN) is a compound that has garnered interest due to its structural similarities to nicotinic acid and other pyridine derivatives. Its biological activity has been explored primarily in the context of enzyme inhibition and potential therapeutic applications, particularly against metabolic disorders.
- Molecular Formula : C₇H₆ClNO
- Molecular Weight : 155.58 g/mol
- Melting Point : 51-53 °C
- Structure : Characterized by a pyridine ring with a chlorine atom at the 6-position and a methyl group at the 5-position, along with an aldehyde functional group.
Research indicates that 6-CMN exhibits inhibitory effects on nicotinamidase enzymes, which play a crucial role in metabolic pathways by regulating intracellular nicotinamide concentrations. This inhibition can disrupt energy metabolism, particularly in organisms like Plasmodium falciparum, the malaria parasite, suggesting its potential use in pharmacological applications targeting metabolic disorders .
Inhibition of Nicotinamidases
Nicotinamidases are involved in the conversion of nicotinamide to nicotinic acid, affecting NAD+ levels and thus influencing various cellular processes. Inhibition of these enzymes by 6-CMN can lead to significant alterations in cellular metabolism, making it a subject of interest in studies focused on energy metabolism and disease mechanisms .
Biological Activity Overview
The biological activity of 6-CMN can be summarized as follows:
- Enzyme Inhibition : Primarily inhibits nicotinamidase enzymes, impacting energy metabolism.
- Potential Therapeutic Uses : Investigated for applications in treating metabolic disorders and possibly as an anti-malarial agent.
Comparative Analysis with Similar Compounds
The following table compares 6-CMN with structurally similar compounds regarding their biological activities:
Compound Name | Similarity Index | Key Features |
---|---|---|
6-Chloro-4-methylnicotinaldehyde | 0.81 | Chlorine at position 6; methyl at position 4 |
2-Chloro-5-methylnicotinaldehyde | 0.79 | Chlorine at position 2; methyl at position 5 |
4-Amino-6-chloronicotinaldehyde | 0.79 | Amino group at position 4; chlorine at position 6 |
Methyl 6-chloro-5-nitronicotinate | N/A | Contains nitro group; similar aromatic structure |
2-Chloroquinoline-6-carbaldehyde | N/A | Different ring structure; retains aldehyde functionality |
These compounds exhibit varying degrees of biological activity and utility in synthetic chemistry, highlighting the uniqueness of 6-CMN due to its specific substituents and functional groups.
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that various substituted nicotinamide substrates, including derivatives like 6-CMN, showed significant inhibition of nicotinamidases across different organisms such as Drosophila melanogaster and Caenorhabditis elegans. The findings suggest that the structural modifications in these compounds can influence their inhibitory potency against nicotinamidases .
- Pharmacological Applications : Ongoing research is focusing on the pharmacokinetics and toxicity profiles of 6-CMN to better understand its potential therapeutic uses. Early results indicate promising interactions with biological targets that could lead to new treatments for metabolic disorders .
- Synthetic Accessibility : The synthesis methods for producing 6-CMN have been well-documented, indicating its accessibility for research purposes. Various synthetic routes have been developed, making it feasible for further exploration in both academic and industrial settings.
Properties
IUPAC Name |
6-chloro-5-methylpyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-6(4-10)3-9-7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZVEYLUBVYKAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599391 | |
Record name | 6-Chloro-5-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176433-43-5 | |
Record name | 6-Chloro-5-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-5-methylpyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.